4-Iodobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including 4-iodobenzenesulfonamide, typically involves the reaction of primary amines with sulfonyl chlorides. For example, 4-nitrobenzenesulfonamides can be prepared from primary amines and undergo alkylation to give N-alkylated sulfonamides in high yields. These sulfonamides can then be deprotected to yield secondary amines, suggesting a method that could potentially be applied to the synthesis of 4-iodobenzenesulfonamide derivatives (Fukuyama, Jow, & Cheung, 1995).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to 4-iodobenzenesulfonamide, has been characterized through various techniques such as X-ray diffraction. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals insights into the arrangement and bonding patterns that could be analogous to 4-iodobenzenesulfonamide derivatives, providing a basis for understanding their molecular geometry and intermolecular interactions (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
Sulfonamides, including 4-iodobenzenesulfonamide, can participate in various chemical reactions. The reactivity of sulfonamide groups allows for the synthesis of a wide range of secondary amines and diamines through alkylation and arylation. This versatility is exemplified in the use of nitrobenzenesulfonamides for the preparation of N, N-disubstituted sulfonamides in excellent yields, which could be extrapolated to reactions involving 4-iodobenzenesulfonamide (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).
Physical Properties Analysis
The solubility and solution thermodynamics of sulfonamides, including 4-aminobenzenesulfonamide, have been studied in various solvents, which can provide insights into the physical properties of 4-iodobenzenesulfonamide. These studies indicate that the solubility of these compounds can vary significantly with the solvent and temperature, suggesting that similar variability may be expected for 4-iodobenzenesulfonamide (Asadi, Kodide, Kota, & Thati, 2020).
Scientific Research Applications
Application 1: Synthesis of Sulfonamide Compounds
- Scientific Field : Chemistry
- Summary of the Application : 4-Iodobenzenesulfonamide is used in the synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
- Methods of Application or Experimental Procedures : The synthesis of DNSPA was carried out using an indirect process that avoids contamination of the product with no need for purification . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .
- Results or Outcomes : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .
Application 2: Synthesis of Sulfonimidates
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of the Application : 4-Iodobenzenesulfonamide can be used in the synthesis of sulfonimidates, a class of organosulfur compounds . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
- Methods of Application or Experimental Procedures : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Safety And Hazards
properties
IUPAC Name |
4-iodobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZFABSTXSNEQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231802 | |
Record name | 4-Iodobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzenesulfonamide | |
CAS RN |
825-86-5 | |
Record name | 4-Iodobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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